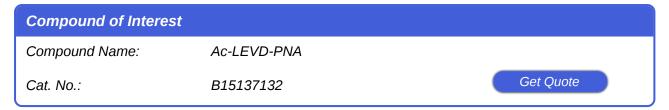


# Preparation of Ac-LEVD-pNA Stock Solution for Caspase-4 Activity Assays

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Ac-LEVD-pNA** (Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartyl-p-Nitroanilide) is a chromogenic substrate for caspase-4.[1][2] The cleavage of the peptide backbone by active caspase-4 releases the p-nitroaniline (pNA) chromophore, which can be quantified by measuring its absorbance at 405 nm. This allows for a simple and sensitive colorimetric assay to determine caspase-4 activity. Accurate and consistent preparation of the **Ac-LEVD-pNA** stock solution is critical for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of **Ac-LEVD-pNA** stock solutions.

### **Chemical Properties and Solubility**

A summary of the key chemical properties of **Ac-LEVD-pNA** is provided in the table below.



Property	Value	Reference
Molecular Formula	C28H40N6O11	[1]
Molecular Weight	636.65 g/mol	[1]
Purity	Typically ≥98% by HPLC	[3]
Appearance	Lyophilized powder	[1]
Solubility	DMSO	[1][4]
Storage (Powder)	-20°C for up to 1 year	[1][4]

## **Stock Solution Preparation**

The recommended solvent for preparing a stock solution of **Ac-LEVD-pNA** is dimethyl sulfoxide (DMSO). A common high-concentration stock solution is 20 mM.

### **Materials Required**

- Ac-LEVD-pNA powder
- Anhydrous, molecular biology grade DMSO
- Microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes

#### Protocol for a 20 mM Stock Solution

- Equilibrate Reagents: Allow the vial of Ac-LEVD-pNA powder and the DMSO to warm to room temperature before opening to prevent condensation.
- Weighing the Peptide (Optional but Recommended): For precise concentrations, it is recommended to weigh the peptide. However, commercially available vials often state the mass.



 Calculating the Required Volume of DMSO: Use the following formula to calculate the volume of DMSO needed to achieve a 20 mM stock solution:

Volume ( $\mu$ L) = (Mass of **Ac-LEVD-pNA** (mg) / 636.65 g/mol ) \* (1 / 20 mmol/L) \* 1,000,000  $\mu$ L/L

For example, to prepare a 20 mM stock solution from 5 mg of Ac-LEVD-pNA:

Volume ( $\mu$ L) = (5 mg / 636.65 mg/mmol) \* (1 / 0.02 mmol/mL) \* 1000  $\mu$ L/mL  $\approx$  392.7  $\mu$ L

A more direct calculation provided by one supplier for 5mg is to add 0.39 mL of DMSO.

- Dissolving the Peptide:
  - Carefully add the calculated volume of DMSO to the vial containing the Ac-LEVD-pNA powder.
  - Vortex the solution thoroughly until the peptide is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
- · Aliquoting and Storage:
  - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
    This prevents multiple freeze-thaw cycles of the main stock.
  - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

### **Stock Solution Concentration Table**

The following table provides the required mass of **Ac-LEVD-pNA** to prepare different volumes of a 20 mM stock solution.



Desired Volume of 20 mM Stock Solution	Mass of Ac-LEVD-pNA Required
100 μL	1.27 mg
500 μL	6.37 mg
1 mL	12.73 mg

Alternatively, the table below shows the volume of DMSO to add for common commercially available quantities of **Ac-LEVD-pNA** to make a 20 mM stock solution.

Mass of Ac-LEVD-pNA	Volume of DMSO for 20 mM Stock
1 mg	78.5 μL
5 mg	392.7 μL
10 mg	785.4 μL

## **Experimental Protocol: Caspase-4 Activity Assay**

This protocol outlines the general steps for using the **Ac-LEVD-pNA** stock solution in a colorimetric caspase-4 assay. The final concentration of the substrate in the assay is typically 0.2 mM.[6]

#### **Materials Required**

- 20 mM Ac-LEVD-pNA stock solution in DMSO
- Cell lysate or purified active caspase-4
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

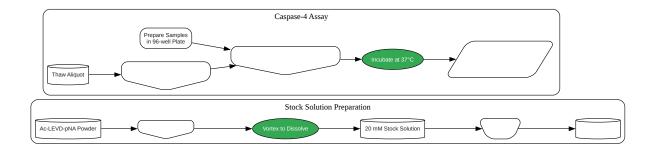
## **Assay Procedure**



- Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.
- Prepare Working Solution of Ac-LEVD-pNA: Dilute the 20 mM stock solution to a 2 mM working solution with the assay buffer. For example, add 10 μL of 20 mM Ac-LEVD-pNA to 90 μL of assay buffer.
- Prepare Samples: Add your cell lysate or purified enzyme to the wells of a 96-well plate. The volume will depend on your specific experimental setup, but a common volume is 50-90 μL. Include appropriate controls (e.g., buffer only, lysate from untreated cells, lysate with a caspase inhibitor).
- Initiate the Reaction: Add the 2 mM **Ac-LEVD-pNA** working solution to each well to achieve a final concentration of 0.2 mM. For example, if your sample volume is 180  $\mu$ L, add 20  $\mu$ L of the 2 mM working solution. The final volume in each well will be 200  $\mu$ L.
- Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the activity of the enzyme.
- Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
- Data Analysis: The increase in absorbance at 405 nm is proportional to the caspase-4 activity in the sample.

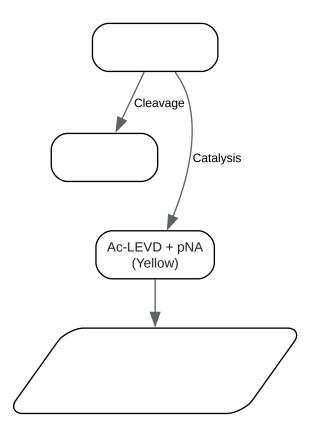
#### **Visualizations**





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Caption: Experimental workflow for preparing **Ac-LEVD-pNA** stock solution and its use in a caspase-4 assay.





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Caption: Principle of the colorimetric caspase-4 assay using **Ac-LEVD-pNA**.

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